molecular formula C18H14FN5O2 B12417531 Mif-IN-5

Mif-IN-5

Cat. No.: B12417531
M. Wt: 351.3 g/mol
InChI Key: OMRZIIIHHRUMTI-UHFFFAOYSA-N
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Description

Mif-IN-5, also known as compound 1d, is a highly effective and reversible competitive inhibitor of macrophage migration inhibitory factor. Macrophage migration inhibitory factor is a multifunctional cytokine involved in various inflammatory and immune responses. This compound exhibits an IC50 of 4.8 micromolar and a Ki value of 3.3 micromolar .

Preparation Methods

The synthesis of Mif-IN-5 involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes the formation of a triazole ring, which is a key structural component of this compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Mif-IN-5 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Mif-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

Mif-IN-5 exerts its effects by competitively inhibiting the activity of macrophage migration inhibitory factor. It binds to the active site of macrophage migration inhibitory factor, preventing its interaction with its natural substrates. This inhibition disrupts the downstream signaling pathways mediated by macrophage migration inhibitory factor, leading to reduced inflammation and immune responses. The molecular targets involved include the active site of macrophage migration inhibitory factor and associated signaling molecules .

Comparison with Similar Compounds

Mif-IN-5 is unique compared to other macrophage migration inhibitory factor inhibitors due to its high potency and reversible competitive inhibition. Similar compounds include:

This compound stands out due to its specific binding affinity and reversible inhibition, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

Mif-IN-5 is a small molecule inhibitor targeting Macrophage Migration Inhibitory Factor (MIF), a protein implicated in various inflammatory and autoimmune diseases, as well as cancer. This article explores the biological activity of this compound, including its mechanisms of action, effects on immune responses, and potential therapeutic applications.

Overview of MIF

MIF is a pro-inflammatory cytokine that plays a crucial role in regulating immune responses. It is involved in various pathophysiological processes, including inflammation, tumor progression, and autoimmune diseases. MIF exerts its effects through several pathways, including the activation of the ERK1/ERK2 signaling cascade and modulation of transcription factors such as AP-1 and HIF-1α .

This compound acts primarily by inhibiting the tautomerase activity of MIF. This inhibition disrupts the intrinsic dynamics of MIF, leading to altered interactions with its intracellular targets, particularly Jab1/CSN5 complexes. By blocking these interactions, this compound can modulate inflammatory responses and potentially reduce tumor growth .

Key Mechanisms:

  • Tautomerase Inhibition : this compound binds to the tautomerase site of MIF, preventing its enzymatic activity.
  • Disruption of Protein Interactions : The compound alters the binding dynamics between MIF and its intracellular partners, affecting downstream signaling pathways.
  • Regulation of Cytokine Production : By inhibiting MIF, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

1. Cancer

MIF is known to promote tumor growth by enhancing angiogenesis and suppressing apoptosis. Studies have shown that high levels of MIF correlate with poor prognosis in various cancers, including liver cancer and colorectal cancer .

Case Study: Liver Cancer
In patients undergoing transarterial chemoembolization (TACE) for intrahepatic malignancies, elevated baseline serum concentrations of MIF were associated with larger tumor sizes and unfavorable outcomes .

ParameterOutcome
Baseline MIF LevelsCorrelated with tumor size
TACE ResponsePoor prognosis with high MIF

2. Autoimmune Diseases

MIF plays a significant role in rheumatoid arthritis (RA) by promoting inflammation and joint destruction. In animal models, genetic deficiency of MIF resulted in reduced severity of collagen-induced arthritis (CIA), suggesting its critical involvement in disease pathology .

Case Study: Rheumatoid Arthritis
Patients with RA exhibiting high circulating levels of MIF showed more severe joint damage compared to those with lower levels .

Genetic VariantDisease Severity
CATT 6–8 AllelesMore severe erosive disease
CATT 5 AlleleMilder disease

Potential Therapeutic Applications

Given its role in various diseases, targeting MIF with inhibitors like this compound presents a promising therapeutic strategy. Research indicates that inhibiting MIF can lead to:

  • Reduced Inflammation : Lower levels of pro-inflammatory cytokines.
  • Inhibition of Tumor Growth : By disrupting angiogenic signaling pathways.
  • Improved Clinical Outcomes : In conditions such as RA and cancer.

Properties

Molecular Formula

C18H14FN5O2

Molecular Weight

351.3 g/mol

IUPAC Name

N-[[1-(3-fluoro-4-hydroxyphenyl)triazol-4-yl]methyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H14FN5O2/c19-14-8-13(5-6-17(14)25)24-10-12(22-23-24)9-20-18(26)16-7-11-3-1-2-4-15(11)21-16/h1-8,10,21,25H,9H2,(H,20,26)

InChI Key

OMRZIIIHHRUMTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CC(=C(C=C4)O)F

Origin of Product

United States

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